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Compound of Interest

Compound Name: Z57346765

Cat. No.: B12308717 Get Quote

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Zusammenfassung: Dieses Dokument bietet eine detaillierte technische Übersicht über den

Wirkmechanismus des niedermolekularen Inhibitors Z57346765. Der Schwerpunkt liegt auf

dem molekularen Ziel, den nachgeschalteten Signalwegen und den zellulären Konsequenzen

seiner Wirkung, insbesondere im Kontext von Nierenzellkarzinomen (KIRC). Die hier

präsentierten Daten basieren auf präklinischen In-vitro- und In-vivo-Studien.

Einleitung
Z57346765 ist ein neuartiger, niedermolekularer Inhibitor, der gezielt auf die

Phosphoglyceratkinase 1 (PGK1) abzielt, ein Schlüsselenzym im glykolytischen

Stoffwechselweg.[1][2][3][4] PGK1 ist bei verschiedenen Krebsarten, einschließlich des

klarzelligen Nierenzellkarzinoms (KIRC), hochreguliert und spielt eine entscheidende Rolle bei

der Energieversorgung von Tumorzellen.[5][6] Die Hemmung der PGK1 stellt daher eine

vielversprechende Therapiestrategie dar, um das Tumorwachstum durch Eingriffe in den

Zellstoffwechsel zu unterbinden. Z57346765 hat in präklinischen Modellen eine signifikante

Antitumoraktivität gegen KIRC-Zellen gezeigt.[1][5][7]

Molekularer Wirkmechanismus
Der primäre Wirkmechanismus von Z57346765 ist die spezifische Hemmung der

enzymatischen Aktivität von PGK1.[3][4][7] PGK1 katalysiert die reversible Umwandlung von
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1,3-Bisphosphoglycerat (1,3-BPG) und ADP zu 3-Phosphoglycerat (3-PG) und ATP. Diese

Reaktion ist ein entscheidender ATP-generierender Schritt in der Glykolyse.

Z57346765 bindet an die ADP-Bindungstasche von PGK1 und blockiert so dessen katalytische

Funktion.[2] Diese Hemmung führt zu einer Kaskade von nachgeschalteten Effekten:

Reduzierte Glykolyse: Die Hemmung der PGK1 verringert die metabolische Enzymaktivität,

was zu einer verminderten Glukoseaufnahme und Laktatproduktion in den Krebszellen führt.

[1]

Zellzyklusstillstand: Die gestörte Energieversorgung und die metabolische Belastung führen

zu einem Stillstand des Zellzyklus in der G1/S-Phase.[1]

Beeinträchtigte DNA-Replikation und -Reparatur: Z57346765 unterdrückt die Aktivität der

DNA-Replikation und beeinträchtigt die Fähigkeit der Zellen, DNA-Schäden zu reparieren.[1]

[2]

Diese zellulären Effekte werden durch die Herunterregulierung von Schlüsselproteinen

vermittelt, die am Zellzyklus und an der DNA-Replikation beteiligt sind, darunter:

Zellzyklus-Proteine: Cyclin B1, Cyclin D1, CDK1 und CDK2[1]

DNA-Replikations-assoziierte Proteine: MCM3, MCM5 und POLD1[1]

Signalkaskade von Z57346765
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Abbildung 1: Hemmung der PGK1 durch Z57346765 und nachgeschaltete Effekte.
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Quantitative Datenzusammenfassung
Die biologische Aktivität von Z57346765 wurde durch verschiedene Assays quantifiziert. Die

folgende Tabelle fasst die wichtigsten quantitativen Daten zusammen.

Parameter Wert Zelllinie/System Beschreibung

Kd 2.09 x 10⁻⁵ M PGK1-Enzym

Dissoziationskonstant

e, die die

Bindungsaffinität an

die ADP-

Bindungstasche von

PGK1 angibt.

IC₅₀ 18.15 µM ACHN (KIRC)

Halbe maximale

Hemmkonzentration,

gemessen durch

einen

Antiproliferationsassa

y (CCK-8) nach 48

Stunden Inkubation.

IC₅₀ 49.45 µM HK-2

Halbe maximale

Hemmkonzentration in

einer nicht-

kanzerösen

Nierenzelllinie, was

auf eine gewisse

Selektivität für

Krebszellen hindeutet.

Detaillierte experimentelle Protokolle
Die Untersuchung des Wirkmechanismus von Z57346765 umfasste eine Reihe von In-vitro-

Experimenten. Nachfolgend sind die methodischen Ansätze für die wichtigsten zitierten

Experimente aufgeführt.

Experimenteller Arbeitsablauf
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Abbildung 2: Allgemeiner experimenteller Arbeitsablauf zur Charakterisierung von Z57346765.

4.1. PGK1-Enzymaktivitätsassay (gekoppelter Assay) Dieser Assay misst die katalytische

Aktivität von PGK1 indirekt. Die Reaktion wird in umgekehrter (glykolytischer) Richtung

gemessen, wobei die Produktion von 1,3-BPG an die Glycerinaldehyd-3-phosphat-

Dehydrogenase (GAPDH)-Reaktion gekoppelt wird.
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Reaktionsansatz: Gereinigtes rekombinantes humanes PGK1-Protein wird mit den

Substraten (3-PG und ATP) und dem Kopplungsenzym GAPDH sowie NADH in einem

geeigneten Puffer (z.B. Tris-HCl mit MgCl₂) inkubiert.

Inhibitor-Zugabe: Z57346765 in verschiedenen Konzentrationen wird zum Reaktionsansatz

gegeben.

Reaktionsstart: Die Reaktion wird durch Zugabe von ATP gestartet.

Messung: PGK1 produziert 1,3-BPG, das von GAPDH sofort zu Glycerinaldehyd-3-phosphat

umgesetzt wird, wobei NADH zu NAD⁺ oxidiert wird. Der Abfall der NADH-Konzentration

wird spektrophotometrisch bei einer Wellenlänge von 340 nm über die Zeit verfolgt. Die

Hemmung der PGK1-Aktivität führt zu einer verlangsamten Abnahme der Absorption bei 340

nm.

4.2. Zellproliferationsassay (CCK-8) Dieser kolorimetrische Assay bestimmt die Anzahl

lebensfähiger Zellen und wird zur Ermittlung der IC₅₀-Werte verwendet.

Zellaussaat: KIRC-Zellen (z.B. ACHN) werden in einer 96-Well-Platte mit einer Dichte von

ca. 5000 Zellen/Well ausgesät und 24 Stunden inkubiert.

Behandlung: Die Zellen werden mit einer seriellen Verdünnung von Z57346765 für eine

bestimmte Zeit (z.B. 48 Stunden) behandelt.

Reagenz-Zugabe: Zu jeder Vertiefung wird CCK-8-Lösung (enthält WST-8) gegeben und für

1-4 Stunden inkubiert.

Messung: Metabolisch aktive (lebensfähige) Zellen reduzieren WST-8 zu einem

orangefarbenen Formazan-Farbstoff. Die Absorption wird bei 450 nm mit einem

Mikroplatten-Lesegerät gemessen. Die Farbintensität ist direkt proportional zur Anzahl der

lebensfähigen Zellen.

4.3. Zellzyklusanalyse (Durchflusszytometrie) Diese Methode wird verwendet, um die

Verteilung der Zellen auf die verschiedenen Phasen des Zellzyklus (G0/G1, S, G2/M) zu

bestimmen.
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Zellernte und Fixierung: Nach der Behandlung mit Z57346765 werden die Zellen geerntet

und in kaltem 70%igem Ethanol fixiert, um die Zellmembranen zu permeabilisieren.

Färbung: Die fixierten Zellen werden mit einer Propidiumiodid (PI)-Lösung gefärbt, die

RNase A enthält, um eine unspezifische RNA-Färbung zu verhindern. PI interkaliert

stöchiometrisch in die DNA.

Analyse: Die Fluoreszenzintensität jeder einzelnen Zelle wird mittels eines

Durchflusszytometers gemessen. Die Intensität ist direkt proportional zum DNA-Gehalt, was

die Unterscheidung zwischen Zellen in der G1-Phase (2n DNA), S-Phase (>2n bis <4n DNA)

und G2/M-Phase (4n DNA) ermöglicht.

4.4. Western Blot Analyse Diese Technik wird eingesetzt, um die Expression spezifischer

Proteine nach der Behandlung mit Z57346765 nachzuweisen und zu quantifizieren.

Proteinextraktion: Aus den behandelten und unbehandelten Kontrollzellen werden

Gesamtproteinextrakte hergestellt.

Gelelektrophorese und Transfer: Die Proteine werden mittels SDS-PAGE nach ihrer Größe

aufgetrennt und anschließend auf eine PVDF- oder Nitrocellulose-Membran transferiert.

Antikörper-Inkubation: Die Membran wird mit primären Antikörpern blockiert und inkubiert,

die spezifisch gegen Zielproteine wie Cyclin D1, CDK2, MCM3 usw. gerichtet sind.

Anschließend wird ein sekundärer Antikörper, der mit einem Enzym (z.B. HRP) konjugiert ist,

zugegeben.

Detektion: Nach Zugabe eines chemilumineszenten Substrats wird das von den Antikörpern

erzeugte Signal detektiert. Die Bandenintensität korreliert mit der Menge des jeweiligen

Proteins in der Probe.

Schlussfolgerung
Z57346765 ist ein potenter und spezifischer Inhibitor von PGK1, der den glykolytischen

Stoffwechsel in Krebszellen wirksam unterbricht. Sein Wirkmechanismus umfasst die direkte

Hemmung der Enzymaktivität, was zu einer Kaskade von zellulären Ereignissen führt, darunter

Energiemangel, Zellzyklusstillstand in der G1/S-Phase und eine Beeinträchtigung der DNA-

Replikations- und Reparaturmaschinerie. Diese vielfältigen Effekte machen Z57346765 zu
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einem vielversprechenden Kandidaten für die Entwicklung neuer Krebstherapien, insbesondere

für Tumore, die eine hohe glykolytische Abhängigkeit aufweisen, wie das klarzellige

Nierenzellkarzinom.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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